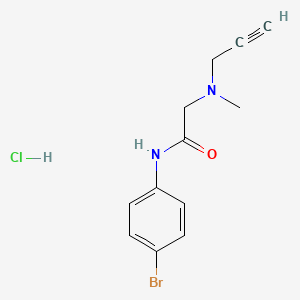![molecular formula C21H14Cl2N2O3S B5113087 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide, also known as BHDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHDP is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies that have explored its various properties and potential uses.
作用机制
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide involves its ability to react with ROS, which leads to the formation of a fluorescent product. This reaction is highly specific, and it has been shown to be able to detect ROS in a wide range of biological samples, including cells, tissues, and whole organisms.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its ability to protect against oxidative stress. These effects are thought to be related to its ability to react with ROS and to its ability to modulate various signaling pathways in cells.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its high selectivity for ROS, which allows for the detection of these molecules in a wide range of biological samples. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are a number of potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide, including its use as a diagnostic tool for the detection of ROS-related diseases, its development as a therapeutic agent for the treatment of cancer and other diseases, and its use as a tool for studying the role of ROS in aging and other biological processes. Additionally, there is potential for the development of new fluorescent probes based on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide that could be used for a wide range of biological applications.
合成方法
The synthesis method for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide involves several steps, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding phenoxide ion. This is then reacted with 2-chloroacetyl chloride to form the intermediate compound, which is subsequently reacted with 2-aminobenzothiazole to form the final product.
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to be highly selective for the detection of ROS, and it has been used to study the role of ROS in various biological processes, including aging, cancer, and inflammation.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-14(17(26)10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQMHIROGGZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)


![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)

